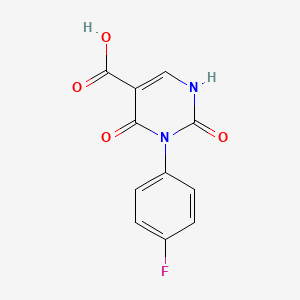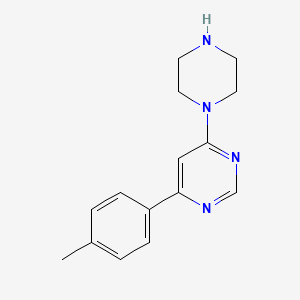
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H21FN2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Reactions with Ketones : The compound reacts with mono- and di-ketones. For instance, its treatment with cyclopentanone in acetic acid forms corresponding azomethynes, while interaction with α-dicarbonyl compounds leads to desamination into other quinoline derivatives. This showcases its potential in creating diverse chemical structures (Chupakhin et al., 1992).
Preparation of Dihydroquinoline Derivatives : The compound serves as a precursor for various dihydroquinoline derivatives, which are essential in pharmaceutical chemistry. The process involves chemical reduction and nucleophilic addition reactions, highlighting its role in the synthesis of complex organic compounds (Zahra et al., 2007).
Formation of Tricyclic Compounds : It is involved in the formation of tricyclic 7-fluoro-4-oxopyrazoloquinoline carboxylic acids, indicating its utility in the synthesis of novel heterocyclic compounds (Chupakhin et al., 1992).
Antibacterial Research
Synthesis of Antibacterial Compounds : This compound is a key intermediate in synthesizing various antibacterial agents. Its derivatives exhibit significant in vitro and in vivo antibacterial properties, making it valuable in developing new antibiotics (Goueffon et al., 1981).
Role in Antibacterial Activity Studies : The synthesis and evaluation of its derivatives for antibacterial activity against different bacterial strains underscore its importance in antimicrobial research (Cooper et al., 1990).
Synthesis of Complex Molecules
Synthesis of Quinolinecarboxylic Acids : It is instrumental in synthesizing complex quinolinecarboxylic acids and their derivatives. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Nosova et al., 2002).
Creation of Novel Heterocyclic Compounds : The compound is used in the synthesis of new heterocyclic compounds, demonstrating its versatility in organic synthesis and potential in drug discovery (Abu-Sheaib et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , an enzyme that is critical for bacterial DNA replication . DNA gyrase is responsible for introducing negative supercoils into DNA, which helps to alleviate the strain caused by unwinding the DNA double helix during replication .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the introduction of negative supercoils into the DNA, thereby hindering the process of DNA replication . As a result, bacterial growth is inhibited .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . Without the ability to introduce negative supercoils, the DNA becomes overwound and difficult to separate, which disrupts the replication process . This leads to the cessation of bacterial growth .
Pharmacokinetics
Like other quinolone antibacterials, it is likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine and feces .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing DNA replication, the compound effectively halts the proliferation of bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial agents can have a synergistic or antagonistic effect on its action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound . More research is needed to fully understand these influences.
properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-3-20-10-13(18(23)24)17(22)12-8-14(19)16(9-15(12)20)21-6-4-11(2)5-7-21/h8-11H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSSURZJRUKQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-fluoro-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





(propan-2-yl)amine](/img/structure/B1387362.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B1387364.png)

![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)
![Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate](/img/structure/B1387370.png)

![2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387376.png)
![3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid](/img/structure/B1387377.png)


